DL-2-aminobutyric Acid-D5

Description

Fundamental Principles of Stable Isotope Tracers in Biological Systems

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to trace their metabolic fate within a biological system. worktribe.com Unlike radioisotopes, stable isotopes are long-lived and non-toxic. researchgate.net The fundamental principle behind their use lies in the fact that these heavier isotopes (such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N)) are chemically and functionally identical to their naturally more abundant, lighter counterparts (e.g., ¹H, ¹²C, ¹⁴N). worktribe.comtechnologynetworks.com

When a molecule labeled with a stable isotope is introduced into a biological system, it is processed in the same manner as the endogenous, unlabeled compound. technologynetworks.com However, the mass difference allows the labeled molecule and its metabolic products to be distinguished and quantified using mass spectrometry (MS). worktribe.comtechnologynetworks.com This technique enables researchers to follow a substrate through various biochemical reactions, providing detailed information about metabolic pathways, flux rates, and the origin of specific metabolites. springernature.com The development of advanced mass spectrometry techniques, such as inductively coupled plasma mass spectrometry (ICP-MS) and liquid chromatography-mass spectrometry (LC-MS), has significantly expanded the application of stable isotope tracers in the biological sciences. worktribe.comnih.gov

Significance of Deuterated Amino Acids in Advanced Research Methodologies

Deuterated amino acids, where one or more hydrogen atoms are replaced by deuterium (a stable isotope of hydrogen), hold particular significance in advanced research. pnas.org This selective labeling is a powerful strategy used in several sophisticated analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, for example, selective deuteration simplifies complex spectra, which facilitates the assignment of specific resonances and the interpretation of protein structures. oup.com

In the field of quantitative proteomics, deuterated amino acids are central to methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govwikipedia.org In SILAC, cells are grown in media containing either normal or "heavy," deuterium-labeled amino acids. nih.gov The amino acids are incorporated into all newly synthesized proteins. When proteins from the two cell populations are mixed and analyzed by mass spectrometry, the mass difference allows for the precise quantification of changes in protein abundance between different states. nih.govwikipedia.org Furthermore, the replacement of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond. This property is exploited to study enzyme mechanisms and to improve the metabolic stability of pharmaceutical compounds. acs.org

Role of DL-2-aminobutyric Acid-D5 as a Specialized Research Tool

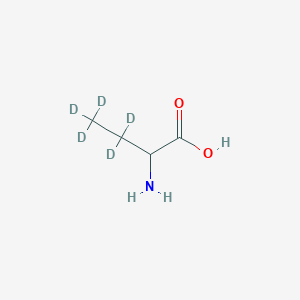

This compound is a specific, deuterated amino acid that serves as a valuable tool in biochemical and biomedical research. The "DL" designation indicates that it is a racemic mixture, containing both the D- and L-enantiomers of 2-aminobutyric acid. The "-D5" signifies that five hydrogen atoms on the ethyl side chain have been replaced with deuterium atoms.

This compound's primary role is as an internal standard for quantitative analysis using mass spectrometry. sepscience.com In metabolomics studies, accurate measurement of endogenous metabolites is crucial. 2-Aminobutyric acid has been identified as a potential biomarker for various conditions, including certain metabolic disorders and diseases like COVID-19 and Systemic Lupus Erythematosus (SLE). nih.gov By adding a known quantity of this compound to a biological sample, researchers can use it as an internal benchmark to accurately and precisely quantify the concentration of the naturally occurring, unlabeled 2-aminobutyric acid.

Additionally, this compound serves as an intermediate in the chemical synthesis of other deuterated compounds. For instance, it is used in the synthesis of Methyl Ergonovine-d5 Maleate Salt, another isotopically labeled molecule used in research. labmix24.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₄H₄D₅NO₂ |

| Synonyms | DL-alpha-amino-n-butyric acid-d5, DL-Butyrine-d5 |

| Molecular Weight | 108.15 g/mol |

| Isotopic Purity | Typically >98% |

| Appearance | Solid |

| Primary Application | Internal standard for mass spectrometry, Synthetic intermediate |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-aminobutyric acid |

| Methyl Ergonovine-d5 Maleate Salt |

| L-2-aminobutyric acid |

| D-2-aminobutyric acid |

| Carbon-13 |

| Nitrogen-15 |

Structure

2D Structure

Properties

Molecular Formula |

C4H9NO2 |

|---|---|

Molecular Weight |

108.15 g/mol |

IUPAC Name |

2-amino-3,3,4,4,4-pentadeuteriobutanoic acid |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2 |

InChI Key |

QWCKQJZIFLGMSD-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O)N |

Canonical SMILES |

CCC(C(=O)O)N |

Origin of Product |

United States |

Synthesis and Isotopic Labeling Strategies for Dl 2 Aminobutyric Acid D5

Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation into Aminobutyric Acid

Chemical synthesis provides robust methods for the incorporation of deuterium into the 2-aminobutyric acid structure. These pathways often involve hydrogen-deuterium (H/D) exchange reactions or the use of deuterated reagents in a de novo synthesis approach.

One common method involves the direct H/D exchange on the unlabeled DL-2-aminobutyric acid molecule. This can be achieved under acidic or basic conditions using deuterium oxide (D₂O) as the deuterium source. For instance, heating DL-2-aminobutyric acid in a strong deuterated acid, such as D₂SO₄ in D₂O, can facilitate the exchange of protons at the α-carbon and potentially the β-methylene group. Similarly, base-catalyzed exchange using a base like sodium deuteroxide (NaOD) in D₂O can also promote deuteration, particularly at the α-position. However, these forceful conditions can often lead to racemization at the chiral center, which in the context of producing a DL- mixture is an acceptable outcome.

Another prominent chemical pathway is the use of transition metal catalysts, such as platinum or ruthenium on carbon (Pt/C or Ru/C), to facilitate H/D exchange in the presence of D₂O or deuterium gas (D₂). These catalytic methods can achieve high levels of deuterium incorporation across the molecule, including the less reactive C-H bonds of the ethyl side chain. The reaction conditions, such as temperature and pressure, can be optimized to control the extent of deuteration.

A summary of common chemical deuteration methods is presented in the table below.

| Method | Deuterium Source | Catalyst/Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

| Acid-Catalyzed Exchange | D₂O | D₂SO₄ or DCl | High temperature | Cost-effective for bulk deuteration | Can lead to side reactions and degradation; racemization is common. |

| Base-Catalyzed Exchange | D₂O | NaOD or KOD | Elevated temperature | Effective for α-proton exchange | Potential for side reactions; racemization is common. |

| Metal-Catalyzed Exchange | D₂O or D₂ | Pt/C, Ru/C, or Pd/C | Elevated temperature and/or pressure | High deuterium incorporation at multiple sites | Can be expensive due to precious metal catalysts; may require specialized equipment. |

| De Novo Synthesis | Deuterated precursors | Various | Multi-step synthesis | Precise control over labeling pattern | Can be complex and time-consuming; higher cost due to deuterated starting materials. |

For the synthesis of DL-2-aminobutyric Acid-D5, a combination of these methods or a carefully optimized catalytic exchange would be necessary to achieve deuteration at the α-carbon, the β-methylene (CH₂) group, and the γ-methyl (CH₃) group. For example, starting with 2-oxobutanoic acid and performing a reductive amination using a deuterated reducing agent like sodium borodeuteride (NaBD₄) and a deuterated ammonia (B1221849) source in D₂O could be a viable de novo pathway.

Enzymatic and Biocatalytic Approaches for Stereospecific Deuteration of 2-aminobutyric Acid

Enzymatic and biocatalytic methods offer high selectivity for deuterium incorporation, often with stereospecific control. These approaches typically utilize purified enzymes or whole-cell systems in a deuterated medium (D₂O) to catalyze H/D exchange or to build the deuterated molecule from precursors.

Pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as transaminases (aminotransferases), are particularly useful for stereospecific α-deuteration. mdpi.com In the presence of D₂O, these enzymes can catalyze the reversible removal of the α-proton of an L- or D-amino acid and its replacement with a deuterium atom from the solvent. mdpi.com For example, an L-specific transaminase could be used to produce L-2-aminobutyric acid-α-d₁. A D-specific transaminase could similarly produce the D-enantiomer. To obtain the this compound, one could either mix the individually deuterated enantiomers or use a racemase enzyme to interconvert the enantiomers in a deuterated environment, allowing for deuteration at the α-position of both.

For deuteration at other positions, such as the β- and γ-carbons, multi-enzyme cascade reactions can be designed. For instance, a pathway starting from a simple deuterated precursor could be constructed using a series of enzymes to build the 2-aminobutyric acid backbone. A multi-enzymatic system has been developed for the synthesis of D-2-aminobutyric acid from L-threonine, involving L-threonine ammonia lyase, D-amino acid dehydrogenase, and formate (B1220265) dehydrogenase. mdpi.compnas.orgrsc.org Adapting such a system to a deuterated environment and with deuterated substrates could yield a highly deuterated product.

The table below outlines some enzymatic approaches relevant to the deuteration of 2-aminobutyric acid.

| Enzyme Class | Typical Substrate | Deuteration Position | Key Features |

| Transaminases (PLP-dependent) | 2-aminobutyric acid | α-carbon | Stereospecific; requires D₂O as deuterium source. |

| Amino Acid Dehydrogenases | 2-oxobutanoic acid | α-carbon | Can be used in reductive amination with a deuterated hydride source and ammonia in D₂O. |

| Racemases | L- or D-2-aminobutyric acid | α-carbon | Allows for the production of a racemic mixture with α-deuteration. |

| Multi-enzyme Cascades | Precursors like L-threonine | Multiple positions | Can build the deuterated molecule from simpler, potentially deuterated, starting materials. |

While enzymatic methods offer high specificity, achieving the D5 labeling pattern likely requires a combination of enzymatic steps or the use of an engineered metabolic pathway in a microorganism grown on a deuterated medium.

Methodologies for Assessing Isotopic Purity and Positional Labeling Patterns

The accurate assessment of isotopic purity and the determination of the specific positions of deuterium labeling are critical for the quality control of this compound. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) is used to determine the degree of deuterium incorporation by measuring the mass-to-charge ratio (m/z) of the molecule. The molecular weight of this compound will be higher than its unlabeled counterpart by approximately 5 Da. High-resolution mass spectrometry (HR-MS) can precisely measure this mass difference and provide the distribution of different isotopologues (e.g., molecules with D1, D2, D3, D4, or D5). Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to analyze the deuterated amino acid, often after derivatization to improve its chromatographic and ionization properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for determining the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or significantly decrease in intensity. The splitting patterns of adjacent protons will also change.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a signal for each magnetically distinct deuterium atom in the molecule. This confirms the positions of labeling.

¹³C NMR (Carbon-13 NMR): The attachment of deuterium to a carbon atom causes a characteristic upfield shift in the ¹³C NMR signal of that carbon (an isotopic shift) and can also affect the coupling patterns.

The following table summarizes the application of these analytical methods.

| Technique | Information Provided | Key Observables |

| Mass Spectrometry (MS) | Isotopic enrichment, distribution of isotopologues | Mass shift of molecular ion and fragment ions. |

| ¹H NMR | Positional labeling | Disappearance of proton signals, changes in signal multiplicity. |

| ²H NMR | Direct confirmation of labeling positions | Presence of deuterium signals at specific chemical shifts. |

| ¹³C NMR | Confirmatory positional information | Isotopic shifts in carbon signals, changes in C-D coupling. |

By combining these techniques, a comprehensive characterization of the isotopic purity and the precise labeling pattern of this compound can be achieved.

Production Considerations for this compound for Research Scale Applications

The production of this compound for research purposes involves several practical considerations, from the choice of starting materials to the final purification and analysis.

Starting Materials: The availability and cost of starting materials are primary considerations. Unlabeled DL-2-aminobutyric acid is commercially available and relatively inexpensive, making it a suitable starting point for H/D exchange reactions. sigmaaldrich.com Deuterium oxide (D₂O) is the most common and cost-effective source of deuterium for these reactions. For de novo syntheses, deuterated precursors may be required, which can be more expensive.

Scalability of Synthesis: For research-scale applications (milligrams to grams), both chemical and enzymatic methods can be suitable.

Chemical Synthesis: Methods like metal-catalyzed H/D exchange are often straightforward to perform in a standard laboratory setting and can be scaled up with relative ease. However, they may require specialized equipment for reactions under pressure.

Enzymatic Synthesis: Biocatalytic methods can be highly efficient and selective, but the cost and stability of the enzymes, as well as the need for specific cofactors, can be limiting factors for larger-scale production. The purification of the final product from the enzyme and buffer components is also a critical step.

Purification: After synthesis, the deuterated product must be purified from the reaction mixture. Common purification techniques include:

Ion-exchange chromatography: This is a highly effective method for separating amino acids from salts and other impurities.

Crystallization: Recrystallization can be used to obtain a highly pure solid product.

Preparative High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC can be employed.

Advanced Analytical Methodologies Utilizing Dl 2 Aminobutyric Acid D5

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it allows for the precise quantification of specific molecules within complex mixtures. DL-2-aminobutyric Acid-D5 is instrumental in these quantitative workflows.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound Detection and Quantification

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex biological matrices. wur.nlrestek.com The UPLC system separates components of a mixture based on their physicochemical properties, while the tandem mass spectrometer provides definitive identification and quantification.

The process for analyzing DL-2-aminobutyric acid and its deuterated standard involves:

Chromatographic Separation: A UPLC system, often equipped with a reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, is used to separate the analyte from other matrix components. wur.nlthermofisher.com This separation is essential for reducing interference and ensuring accurate measurement.

Ionization: After separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules (ions) in the gas phase. scripps.edu

Tandem Mass Spectrometry (MS/MS): Quantification is achieved using Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and significantly reduces background noise. A specific precursor-to-product ion transition is monitored for both the native analyte and the this compound internal standard. researchgate.net

The use of a stable isotope-labeled internal standard like this compound is crucial because it co-elutes with the unlabeled analyte and experiences similar ionization effects, thus correcting for variations in sample preparation and instrument response. longdom.org

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 or HILIC | Separates the analyte from matrix components. wur.nlthermofisher.com |

| Mobile Phase | Gradient of aqueous solvent (e.g., water with 0.1% formic acid) and organic solvent (e.g., acetonitrile or methanol). | Elutes the analyte from the LC column. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecules [M+H]+ for detection. scripps.edu |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. researchgate.net |

| Internal Standard | This compound | Corrects for analytical variability and matrix effects. longdom.org |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) in Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the profiling of small, volatile, and thermally stable metabolites. scripps.edumdpi.com For non-volatile compounds like amino acids, a chemical derivatization step is required to increase their volatility and thermal stability.

The workflow for metabolite profiling using GC-MS includes:

Sample Preparation and Derivatization: The sample, containing the metabolites of interest, is extracted. This compound is added as an internal standard. The extract is then dried and derivatized, commonly using silylation agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) that replace active hydrogens on the amino acid with trimethylsilyl (TMS) groups.

GC Separation: The derivatized sample is injected into the gas chromatograph. The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column.

MS Detection: As the separated compounds elute from the GC column, they are ionized (typically by electron ionization - EI) and detected by the mass spectrometer. The resulting mass spectra provide a "fingerprint" for each metabolite, allowing for identification and quantification. nih.gov

GC-MS-based metabolomics can identify and quantify a wide range of metabolites simultaneously, providing a snapshot of the metabolic state of a biological system. mdpi.comfrontiersin.org The inclusion of this compound allows for accurate quantification of its corresponding analyte within the complex metabolic profile.

Strategic Application of this compound as an Internal Standard in Metabolomics

The primary and most critical application of this compound in analytical chemistry is its use as an internal standard (IS). An ideal internal standard should behave chemically and physically as similarly to the analyte as possible. thermofisher.com Stable isotope-labeled standards like this compound are considered the "gold standard" for quantitative mass spectrometry for several reasons:

Co-elution: It has nearly identical chromatographic retention times to the unlabeled analyte, ensuring that both compounds experience the same conditions during analysis.

Similar Ionization Efficiency: It exhibits the same ionization response in the MS source as the native compound, which is critical for correcting ionization variability. longdom.org

Correction for Matrix Effects: It effectively compensates for signal suppression or enhancement caused by other components in the sample matrix. longdom.org

Compensation for Sample Loss: It accounts for any loss of analyte during sample preparation steps such as extraction, precipitation, and derivatization. thermofisher.com

Quantification is based on the ratio of the signal response of the native analyte to the known concentration of the spiked internal standard. This ratio remains stable even if the absolute signal intensities fluctuate due to matrix effects or other sources of error, leading to highly accurate and precise measurements. longdom.org

| Internal Standard Type | Advantages | Disadvantages |

|---|---|---|

| Stable Isotope-Labeled (e.g., this compound) | Co-elutes with analyte; corrects for matrix effects and sample loss; highest accuracy and precision. longdom.orgthermofisher.com | Can be costly and not always commercially available for all analytes. |

| Structural Analog | Mimics the chemical behavior of the analyte. | May have different retention times and ionization efficiencies, leading to incomplete correction. |

| Exogenous Compound | Used when labeled standards are unavailable. thermofisher.com | Does not effectively correct for analyte-specific matrix effects or extraction recovery. |

Mitigating Analytical Challenges: Addressing Ion Suppression, Matrix Effects, and Signal Variability

A significant challenge in LC-MS-based analysis, particularly with ESI, is the phenomenon of matrix effects. longdom.org The "matrix" refers to all components in a sample other than the analyte of interest. longdom.org These components can co-elute with the analyte and interfere with its ionization process, leading to either ion suppression (decreased signal) or ion enhancement (increased signal). nih.gov This variability can severely compromise the accuracy and reproducibility of quantitative results.

Strategies to mitigate these challenges include:

Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to remove interfering matrix components like salts, lipids, and proteins. chromatographyonline.com

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the bulk of the matrix components can significantly reduce interference. researchgate.net

Use of a Stable Isotope-Labeled Internal Standard: This is the most effective strategy for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography. longdom.org Since this compound is chemically identical to the analyte, it is affected by ion suppression or enhancement in the same way. longdom.org By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix is normalized, ensuring reliable quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. studymind.co.uk Deuterium (B1214612) labeling plays a crucial role in simplifying complex spectra and enabling advanced structural studies. synmr.in

Biomolecular NMR Applications for Structural and Conformational Studies

While ¹H NMR is the most common type of NMR spectroscopy, spectra of large biomolecules like proteins can be incredibly complex due to the sheer number of proton signals, leading to significant overlap. Deuterium (²H) labeling is a key strategy to overcome this complexity. studymind.co.uksynmr.in

When a deuterated compound like this compound is incorporated into a protein or peptide (for example, during protein expression in cell culture), it serves several purposes:

Spectral Simplification: Replacing protons with deuterium atoms effectively removes their signals from the ¹H NMR spectrum, as deuterium resonates at a very different frequency. studymind.co.uk This simplifies crowded spectral regions, allowing for the unambiguous assignment and analysis of the remaining proton signals.

Structural Elucidation: By selectively labeling specific amino acid residues with their deuterated counterparts, researchers can pinpoint signals corresponding to particular locations within the biomolecule's structure. This aids in determining the three-dimensional structure of the molecule.

Studying Molecular Dynamics: Deuterium NMR (²H NMR) can be used to study the dynamics and orientation of labeled sites within a macromolecule, providing insights into protein folding, flexibility, and interactions with other molecules. researchgate.net Deuterium magnetic resonance spectra can be obtained on biological membranes that have incorporated specific deuterium-labeled compounds, providing a powerful method for studying the dynamic structure of membranes. researchgate.net

The use of this compound in this context allows researchers to probe the specific structural and dynamic properties of the 2-aminobutyric acid residue within a larger biomolecular system, contributing to a deeper understanding of its biological function and interactions.

Method Development and Validation for this compound in Complex Biological Matrices

The development and validation of robust analytical methods are critical for the accurate quantification of specific analytes in complex biological samples. For isotopically labeled internal standards like this compound, this process ensures reliability and reproducibility of results. Method validation encompasses several key parameters, including the limits of detection and quantification, as well as accuracy and precision, which collectively demonstrate a method's suitability for its intended purpose.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu These parameters are fundamental in establishing the sensitivity of an analytical method.

In the context of analyzing aminobutyric acids in biological fluids, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed. nih.gov While this study utilized DL-2-aminobutyric-2,3,3,4,4,4-d6 acid (a D6 variant) as an internal standard, the findings for the corresponding non-deuterated analytes, D-2-aminobutyric acid (D-AABA) and L-2-aminobutyric acid (L-AABA), provide direct insight into the achievable detection limits in complex matrices. The established LOD for both D-AABA and L-AABA was 0.08 µM. nih.gov The LOQ was determined to be 0.16 µM for both isomers. nih.gov These values indicate the method's high sensitivity for quantifying low levels of 2-aminobutyric acid in biological samples.

| Analyte | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) |

|---|---|---|

| L-2-aminobutyric acid (L-AABA) | 0.08 | 0.16 |

| D-2-aminobutyric acid (D-AABA) | 0.08 | 0.16 |

Assessment of Analytical Accuracy and Precision

Accuracy refers to the closeness of measured values to the true or accepted value, while precision describes the closeness of repeated measurements to each other. europa.eu Both are crucial for validating the reliability of a quantitative method. Accuracy is often expressed as percent recovery, and precision is typically reported as the relative standard deviation (RSD). europa.eu

For the analysis of aminobutyric acid isomers, the method's accuracy was evaluated using quality control (QC) samples at three different concentration levels. The results demonstrated high accuracy, with recovery values falling within the range of 90.3% to 110.8% for all analyzed isomers, including L-AABA and D-AABA. nih.gov This indicates a strong agreement between the experimental measurements and the known concentrations, confirming the method's trueness. europa.eunih.gov

Precision is assessed at different levels, including repeatability (within the same run) and intermediate precision (between different days, analysts, or equipment). europa.eu In the validation study for aminobutyric acids, the precision was demonstrated by the consistent accuracy results across the QC samples, although specific RSD values were not detailed in the provided source. nih.gov The tight range of accuracy percentages itself suggests a high degree of precision in the measurements.

| Analyte | Quality Control (QC) Levels | Accuracy Range (%) |

|---|---|---|

| All aminobutyric acid isomers (including L-AABA and D-AABA) | Low, Medium, High | 90.3 – 110.8 |

Applications of Dl 2 Aminobutyric Acid D5 in Metabolic Flux Analysis and Pathway Elucidation

Elucidating Intracellular Carbon Fluxes and Metabolic Network Dynamics

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular biochemical reactions. ucdavis.edu The core principle of isotope-assisted MFA involves introducing a substrate labeled with a stable isotope, such as the deuterium (B1214612) in DL-2-aminobutyric Acid-D5, into a cellular system. nih.gov As the cells metabolize this labeled substrate, the deuterium atoms are incorporated into various downstream metabolites.

The process allows researchers to trace the path of the atoms from the initial tracer molecule through the intricate web of metabolic pathways. nih.gov By measuring the isotopic enrichment in these downstream products using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, it is possible to calculate the rates of the reactions that produced them. nih.govnih.gov This provides a dynamic picture of the metabolic network, revealing how carbon and other elements are routed through different pathways under specific conditions. nih.gov

Using a deuterated tracer like this compound offers specific advantages. Deuterium is a non-radioactive, stable isotope, making it safe for a wide range of in vitro and in vivo studies. nih.gov Its low natural abundance (about 0.01%) means that the administered labeled compound provides a strong and clear signal against a minimal background. nih.gov The kinetic isotope effect, where the heavier deuterium atom can alter reaction rates, can also be leveraged to identify rate-limiting steps in a pathway. uspto.govnih.gov By tracking the five deuterium atoms from this compound, researchers can gain high-resolution insights into the fluxes of pathways connected to amino acid catabolism and biosynthesis, contributing to a more complete understanding of cellular metabolic dynamics.

Tracing Isotopic Label Distribution for Identification of Metabolic Intermediates and Branch Points

One of the key applications of stable isotope tracers like this compound is the identification of metabolic intermediates and the characterization of metabolic branch points. When this compound is introduced into a biological system, its deuterium label is carried through successive biochemical reactions. nih.gov As it is converted into other molecules, these products become labeled.

By analyzing the mass spectra of cellular extracts, researchers can identify metabolites that contain deuterium. The specific pattern of deuterium labeling (i.e., how many deuterium atoms are present in a given molecule) provides clues about the biochemical transformations that have occurred. This allows for the unambiguous identification of molecules as direct or indirect products of 2-aminobutyric acid metabolism.

This approach is invaluable for confirming the sequence of reactions in a known pathway or for discovering novel, or non-canonical, metabolic routes. nih.govembopress.org For instance, if a known pathway suggests that compound A is converted to compound B and then to compound C, introducing a labeled version of A should result in the appearance of labeled B and subsequently labeled C. If a labeled, unexpected compound D appears, it may indicate a previously unknown branch point or side reaction. Stable isotope tracing can thus illuminate the connectivity of the metabolic network and reveal how metabolic flux is partitioned at key intersections. monash.edu

| Application of Isotopic Tracing | Description | Example with this compound |

| Pathway Verification | Confirming the steps in a known metabolic pathway. | Tracking the deuterium label from this compound into known downstream products of amino acid catabolism. |

| Intermediate Identification | Discovering and identifying molecules that are part of a metabolic sequence. | Detecting a novel deuterated compound derived from this compound, suggesting its role as a metabolic intermediate. |

| Branch Point Analysis | Quantifying how metabolic flux is divided at intersections of metabolic pathways. | Measuring the relative abundance of deuterium in different products that originate from a common precursor derived from this compound. |

| Discovery of Novel Pathways | Uncovering previously unknown biochemical reactions or pathways. | The appearance of a deuterated metabolite that is not part of any known pathway connected to 2-aminobutyric acid. nih.gov |

Contributions to the Understanding of Amino Acid Metabolism

This compound provides a unique window into the metabolism of non-proteinogenic amino acids, which are amino acids not genetically coded for in proteins but which play significant roles in cellular physiology. mdpi.com Its use as a tracer has been instrumental in clarifying the metabolic connections between 2-aminobutyric acid and other key metabolic pathways.

Research has revealed a significant link between 2-aminobutyric acid and the biosynthesis of glutathione (B108866) (GSH), a critical antioxidant in most living organisms. nih.gov The synthesis of GSH is a two-step enzymatic process that combines the amino acids glutamate (B1630785), cysteine, and glycine (B1666218). nih.govfrontiersin.org The availability of cysteine is often the rate-limiting factor for GSH production. nih.gov

Under conditions of oxidative stress, when GSH is consumed, its synthesis is upregulated. nih.gov This process is accompanied by the production of ophthalmic acid, a structural analog of glutathione where the cysteine residue is replaced by 2-aminobutyric acid. nih.govresearchgate.net The generation of 2-aminobutyric acid itself is linked to cysteine biosynthesis, as it is formed from 2-oxobutyric acid, a byproduct of the pathway that converts methionine to cysteine. nih.gov Therefore, elevated levels of 2-aminobutyric acid and ophthalmic acid can serve as indicators of increased GSH turnover and oxidative stress. Studies have shown that 2-aminobutyric acid can even increase intracellular glutathione levels, suggesting it plays a role in modulating glutathione homeostasis. nih.gov Using this compound allows researchers to trace its incorporation into ophthalmic acid, providing a direct measure of the activity of this alternative pathway under various physiological and pathological conditions.

The metabolic pathways of several proteinogenic amino acids converge on the production of 2-aminobutyric acid. It is generated as a byproduct of the catabolism of methionine, threonine, and serine. nih.govnih.gov

The catabolism of threonine, for instance, can proceed through the threonine dehydrogenase pathway, which ultimately produces glycine and acetyl-CoA. creative-proteomics.com An alternative pathway involves the deamination of threonine to produce α-ketobutyrate (also known as 2-oxobutyric acid), which can then be transaminated to form 2-aminobutyric acid. nih.govresearchgate.net Similarly, the breakdown of methionine via the transsulfuration pathway to produce cysteine also generates α-ketobutyrate as an intermediate, linking methionine metabolism directly to the synthesis of 2-aminobutyric acid. nih.gov The metabolic relationship with serine is often indirect, through interconversions with glycine and threonine. creative-proteomics.com

By using this compound in tracer studies, researchers can investigate the reverse reactions and the extent to which 2-aminobutyric acid can be converted back into these central metabolic pathways. This helps to create a comprehensive map of amino acid interconversion and its regulation.

| Amino Acid | Catabolic Pathway Link to 2-Aminobutyric Acid | Key Intermediate |

| Threonine | Deamination by threonine deaminase. researchgate.net | α-ketobutyrate |

| Methionine | Transsulfuration pathway for cysteine synthesis. nih.gov | α-ketobutyrate |

| Serine | Interconversion with glycine, which is linked to threonine metabolism. creative-proteomics.com | Glycine, Threonine |

As a non-proteinogenic amino acid, 2-aminobutyric acid is not used for building proteins but participates in other specialized metabolic pathways. mdpi.com Its role in glutathione regulation via ophthalmic acid is a primary example of such a non-canonical pathway. nih.gov Isotope tracing with this compound is a powerful strategy for discovering and characterizing other, less understood metabolic functions.

By following the fate of the deuterium label, scientists can identify novel metabolites derived from 2-aminobutyric acid and piece together the enzymatic steps involved in their production. nih.govnih.gov This approach can reveal unexpected connections to other areas of metabolism, such as lipid or carbohydrate pathways, and uncover new biological roles for non-proteinogenic amino acids. This exploration is crucial for building a complete picture of the cellular metabolome and understanding how it is rewired in different disease states. embopress.orgmdpi.com

Research into Host-Microbe Metabolic Interactions using Deuterated Tracers

The gut microbiota represents a complex ecosystem that engages in extensive metabolic cross-talk with the host. researchgate.net Microbes in the gut can metabolize dietary components and host-derived molecules, producing a vast array of metabolites that can influence host physiology. Conversely, the host's metabolic state can shape the composition and function of the gut microbiome.

Stable isotope tracers, including deuterated compounds like this compound, are emerging as invaluable tools for studying these intricate interactions in vivo. nih.gov By administering a deuterated tracer to a host, researchers can track its metabolism by both the host tissues and the gut microbiota. youtube.com For example, this compound could be absorbed by the host and enter systemic circulation, or it could remain in the gut and be metabolized by resident bacteria.

The appearance of deuterated metabolites in the host's blood or urine that are known to be produced only by bacteria would provide direct evidence of microbial metabolism of the tracer. biorxiv.org This approach can help to:

Identify which microbial species are metabolically active in relation to specific nutrients.

Understand how diet and host genetics influence the metabolic interplay between the host and its microbiome.

Such studies are critical for understanding the role of the gut microbiota in health and diseases ranging from metabolic syndrome to inflammatory bowel disease, and for developing targeted therapeutic strategies, such as probiotics or prebiotics, to modulate these interactions.

Applications of Dl 2 Aminobutyric Acid D5 in Proteomics and Protein Turnover Studies

Utilization in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate, mass spectrometry-based quantitative proteomics. chempep.comwikipedia.org The fundamental principle of SILAC involves replacing a standard, "light" amino acid in cell culture medium with a "heavy," stable isotope-labeled counterpart. springernature.com As cells grow and synthesize proteins, they incorporate this heavy amino acid into their entire proteome. nih.gov

Typically, two cell populations are cultured in parallel: a control ("light") population grown with standard amino acids and an experimental ("heavy") population grown with the labeled amino acids. After experimental treatment, the cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. Because the heavy and light proteins are chemically identical, they behave the same way during sample preparation and analysis. However, they are distinguishable by their mass difference in the mass spectrometer. The relative abundance of a protein between the two samples is determined by comparing the signal intensities of the heavy and light peptide pairs. chempep.com

The amino acids most commonly used in SILAC are the proteinogenic (canonical) amino acids L-lysine and L-arginine. chempep.comthermofisher.com This is because trypsin, the enzyme most frequently used to digest proteins into smaller peptides for MS analysis, specifically cleaves after lysine (B10760008) and arginine residues. This ensures that the vast majority of resulting peptides will contain a labeled amino acid, allowing for broad proteome quantification. chempep.com

The application of DL-2-aminobutyric Acid-D5 in a traditional SILAC workflow presents significant challenges. DL-2-aminobutyric acid is a non-proteinogenic, or non-canonical, amino acid (ncAA), meaning it is not one of the 20 standard amino acids that cells use to build proteins. nih.gov For it to be utilized in SILAC, the cell's translational machinery would need to recognize it and incorporate it into newly synthesized proteins in place of a canonical amino acid. nih.gov This process is generally inefficient without specific engineering of the cell's biosynthetic pathways. nih.gov

While direct incorporation is not a standard application, specialized techniques have been developed to utilize ncAAs to study protein synthesis. Methods like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) involve introducing an ncAA with a unique chemical handle (e.g., an azide (B81097) group) that can be selectively tagged for protein identification. nih.govpnas.org While this differs from SILAC's goal of relative quantification, it highlights the utility of ncAAs in tracking protein synthesis. The primary role for a labeled compound like this compound in this context is more likely as an internal standard for quantifying its unlabeled counterpart in metabolic studies. medchemexpress.comrestek.com

| Characteristic | Standard SILAC Amino Acids (e.g., L-Lysine, L-Arginine) | This compound |

|---|---|---|

| Amino Acid Type | Proteinogenic (Canonical) | Non-proteinogenic (Non-Canonical) |

| Incorporation Mechanism | Utilizes the cell's natural protein synthesis machinery. nih.gov | Requires recognition and substitution for a canonical amino acid, which is generally inefficient without cellular engineering. nih.gov |

| Primary Application in Proteomics | Metabolic labeling for relative protein quantification across different cell populations. chempep.com | Primarily used as an internal standard for absolute quantification of unlabeled 2-aminobutyric acid via mass spectrometry. medchemexpress.comrestek.com |

| Compatibility with Trypsin Digestion | Excellent; ensures most peptides are labeled for analysis. chempep.com | Not a trypsin cleavage site; utility in standard bottom-up proteomics is limited. |

Quantification of Protein Synthesis and Degradation Rates using Deuterated Analogs

Measuring the rates of protein synthesis and degradation—collectively known as protein turnover—is crucial for understanding cellular homeostasis, adaptation, and disease. Stable isotope tracers, including deuterated amino acids, are essential tools for these dynamic studies. nih.gov The methodology involves introducing the labeled amino acid into a biological system (in vivo or cell culture) and monitoring its incorporation into proteins over time.

By taking samples at various time points and analyzing them with mass spectrometry, researchers can determine the rate at which the "heavy" labeled amino acid appears in the proteome. This rate of incorporation is a direct measure of the fractional synthesis rate of individual proteins. nih.gov Conversely, by monitoring the disappearance of the labeled proteins after the removal of the tracer (a "pulse-chase" experiment), the degradation rate can be calculated.

Deuterated analogs are well-suited for these studies due to the high sensitivity of their detection by mass spectrometry and their non-radioactive nature. The kinetic data generated from such experiments provide deep insights into the regulation of cellular processes. For example, studies have used deuterated phenylalanine (²H₅-phenylalanine) to measure muscle protein turnover under various conditions, such as after exercise. nih.gov

For this compound, its application in measuring protein turnover is constrained by the same factor limiting its use in SILAC: its non-proteinogenic nature. Since it is not efficiently built into proteins, it cannot be used as a direct tracer for total protein synthesis in the same way as deuterated phenylalanine or leucine.

However, its most valuable and common application in this area is as a stable isotope-labeled internal standard . nih.gov In quantitative mass spectrometry, an internal standard is a compound added in a known amount to a sample prior to analysis. cerilliant.com Because the internal standard is chemically similar to the analyte of interest (in this case, unlabeled 2-aminobutyric acid) but has a different mass, it can be used to correct for variability in sample preparation, extraction recovery, and instrument response. nih.govmdpi.com By comparing the signal of the endogenous analyte to the known quantity of the spiked-in deuterated standard, a highly accurate and precise absolute concentration can be determined.

| Step | Description | Considerations for this compound |

|---|---|---|

| 1. Administration of Tracer | A deuterated proteinogenic amino acid (e.g., ²H₅-phenylalanine) is introduced to the biological system. nih.gov | As an ncAA, this compound would not be a suitable tracer for general protein synthesis. |

| 2. Time-Course Sampling | Biological samples (e.g., tissue, cells) are collected at multiple time points. | N/A for direct turnover studies. When used as an internal standard, it is added to samples after collection. |

| 3. Protein Extraction and Digestion | Proteins are isolated, purified, and digested into peptides. | If used as an internal standard for metabolite analysis, this step would involve metabolite extraction instead of protein digestion. |

| 4. LC-MS/MS Analysis | The isotopic enrichment of the peptides is measured by mass spectrometry to determine the rate of incorporation. | The known concentration of this compound is used to normalize the signal of endogenous, unlabeled 2-aminobutyric acid for accurate quantification. restek.com |

| 5. Data Analysis | Kinetic modeling is used to calculate the fractional synthesis and degradation rates of proteins. | Data analysis yields the absolute concentration of the target analyte. |

Research into Protein Modification Dynamics and Turnover Mechanisms

Beyond simple protein abundance, understanding the dynamics of post-translational modifications (PTMs) and the specific mechanisms governing protein turnover is critical. PTMs such as phosphorylation, ubiquitination, and acetylation are key regulatory events in nearly all cellular processes. Isotope labeling techniques provide a powerful lens through which to view these dynamic changes. chempep.com

By combining SILAC with enrichment strategies—for instance, using antibodies to isolate phosphopeptides—researchers can quantify changes in the phosphorylation status of thousands of proteins simultaneously. wikipedia.org Similarly, pulse-chase labeling experiments can reveal the half-life of specific proteins and help determine whether they are degraded via pathways like the proteasome or the lysosome.

The role of this compound in these sophisticated studies is indirect and primarily supportive. Since it is not incorporated into the protein backbone, it cannot be used to directly track the modification or degradation of a specific protein. Instead, its utility lies in its potential use as a metabolic tracer or internal standard to study pathways that influence protein modification and turnover. For example, if the metabolism of 2-aminobutyric acid were linked to the activity of a kinase or a ubiquitin ligase, this compound could be used to accurately quantify the levels of its unlabeled form, providing a proxy for the activity of that regulatory pathway. This allows researchers to connect metabolic states to the complex machinery that controls protein function and fate.

Biochemical Roles and Enzymatic Interactions of 2 Aminobutyric Acid Derived from Isotopic Studies

2-aminobutyric Acid as a Substrate for Specific Enzymes and Oxidases (e.g., D-amino Acid Oxidase)

Isotopic labeling has been instrumental in confirming and characterizing the interaction of 2-aminobutyric acid with specific enzymes. One of the most well-documented interactions is with D-amino acid oxidase (DAAO), a flavoenzyme that plays a crucial role in the metabolism of D-amino acids.

Studies have unequivocally demonstrated that D-2-aminobutyric acid serves as a substrate for DAAO. The enzymatic reaction involves the oxidative deamination of the D-isomer of α-amino acids to their corresponding α-keto acids. In the case of D-2-aminobutyric acid, this results in the formation of 2-oxobutyric acid, ammonia (B1221849), and hydrogen peroxide.

The use of deuterated substrates has provided deeper insights into the kinetics of this enzymatic reaction. A pivotal study on the kinetic mechanism of hog kidney D-amino acid oxidase with D-α-aminobutyrate as a substrate revealed that the substitution of deuterium (B1214612) for the alpha-hydrogen atom led to a 1.4-fold decrease in the rate of flavin reduction, a key step in the catalytic cycle. This phenomenon, known as a kinetic isotope effect (KIE), occurs because the bond between carbon and deuterium is stronger than the bond between carbon and hydrogen, thus requiring more energy to break. The observation of a KIE provides strong evidence that the cleavage of the C-H bond at the alpha-carbon is a rate-determining step in the enzymatic oxidation of D-2-aminobutyric acid by DAAO.

Table 1: Kinetic Isotope Effect in the Oxidation of D-α-aminobutyrate by D-amino Acid Oxidase

| Substrate | Relative Rate of Flavin Reduction | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| D-α-aminobutyrate (protium) | 1.0 | 1.4 |

This interactive table summarizes the observed kinetic isotope effect. Clicking on the table headers will allow you to sort the data.

These findings, derived from isotopic studies, are crucial for understanding the catalytic mechanism of D-amino acid oxidase and highlight the utility of deuterated compounds like DL-2-aminobutyric Acid-D5 in probing enzyme-substrate interactions at a molecular level.

Investigation of Enantiomeric Specificity (L- and D-forms of 2-aminobutyric Acid) in Biological Pathways

The two enantiomers of 2-aminobutyric acid, the L-form and the D-form, often exhibit distinct metabolic fates and biological functions. Isotopic labeling, in conjunction with chiral separation techniques, is a powerful strategy for investigating this enantiomeric specificity. While specific studies using this compound to trace the differential pathways of its enantiomers are not extensively detailed in the available literature, the principles of such investigations are well-established and have been applied to similar molecules.

The foundation of these studies lies in the ability to produce and separate enantiomerically pure forms of the amino acid. Researchers have developed biosynthetic pathways to produce enantiopure (S)-2-aminobutyric acid (the L-form) from L-threonine using engineered microorganisms. This involves a two-step heterologous pathway combining the activity of a threonine deaminase and a glutamate (B1630785) dehydrogenase.

Once isotopically labeled enantiomers are available, they can be introduced into biological systems to trace their distinct metabolic pathways. For example, labeled L-2-aminobutyric acid could be tracked to determine its incorporation into specific proteins or its conversion to other metabolites, while labeled D-2-aminobutyric acid would be expected to be primarily metabolized by D-amino acid oxidase, as discussed in the previous section.

Advanced analytical techniques are crucial for these investigations. Methods for the simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid have been developed using liquid chromatography-mass spectrometry (LC-MS) following derivatization with a chiral labeling reagent. Such methods would allow researchers to distinguish and quantify the labeled L- and D-enantiomers and their respective metabolites in complex biological samples.

Table 2: Methods for Investigating Enantiomeric Specificity of 2-aminobutyric Acid

| Method | Application | Insights Gained |

|---|---|---|

| Biosynthetic Production | Generation of enantiopure L-2-aminobutyric acid | Enables the study of a single enantiomer's biological effects. |

| Chiral Chromatography (LC-MS) | Separation and quantification of L- and D-enantiomers | Allows for the tracking of individual enantiomers in biological systems. |

This interactive table outlines the key methodologies used to study the enantiomeric specificity of 2-aminobutyric acid. Users can interact with the table to explore the different aspects of these methods.

By employing these approaches, the differential roles of L- and D-2-aminobutyric acid in various biological processes can be systematically investigated.

Elucidation of Potential Signaling Roles and Biological Functions of 2-aminobutyric Acid

While the role of 2-aminobutyric acid's isomer, gamma-aminobutyric acid (GABA), as the primary inhibitory neurotransmitter in the central nervous system is well-established, the specific signaling functions of 2-aminobutyric acid are less understood. However, emerging research suggests that it may also play a role in neuronal signaling and other biological functions. Isotopic studies, particularly with compounds like this compound, represent a key future direction for elucidating these potential roles.

Preliminary studies have indicated that 2-aminobutyric acid can influence synaptic plasticity and neuronal signaling, which are fundamental processes for optimal brain function. For instance, it has been shown to potentially impact neurotransmission and synaptic function. The use of isotopically labeled 2-aminobutyric acid would allow for definitive tracing of its uptake into neurons, its potential interaction with receptors, and its downstream effects on signaling cascades.

The study of GABA provides a valuable framework for how isotopic labeling can be used to unravel the signaling roles of amino acids. For example, studies using deuterated GABA have been instrumental in determining the rate-limiting step of its enzymatic degradation by GABA transaminase. A significant deuterium isotope effect was observed when the hydrogen atoms at the gamma-carbon were replaced with deuterium, indicating that the cleavage of this C-H bond is a critical step in the reaction.

Similar isotopic approaches could be applied to 2-aminobutyric acid to:

Trace its distribution in the brain: Labeled 2-aminobutyric acid could be administered to animal models, and its localization in different brain regions could be mapped using techniques like mass spectrometry imaging.

Identify its metabolic products in neuronal tissue: By tracking the metabolic fate of the D5 label, novel metabolites of 2-aminobutyric acid that may have signaling properties could be identified.

Investigate receptor binding: While specific receptors for 2-aminobutyric acid have not been fully characterized, labeled ligands are essential tools for receptor binding assays and for identifying potential protein targets.

Table 3: Potential Applications of Isotopic Studies for Elucidating 2-aminobutyric Acid's Signaling Roles

| Application | Technique | Potential Insights |

|---|---|---|

| Neuroanatomical Tracing | Mass Spectrometry Imaging of Labeled 2-ABA | Identification of brain regions where 2-ABA accumulates and may exert its effects. |

| Metabolic Flux Analysis | LC-MS analysis of labeled metabolites | Discovery of novel metabolic pathways and bioactive products of 2-ABA in the brain. |

This interactive table highlights potential future research directions using isotopic labeling to understand the signaling roles of 2-aminobutyric acid.

Future Directions and Emerging Research Avenues for Dl 2 Aminobutyric Acid D5

Development of Novel Applications in Systems Biology and Computational Pathway Modeling

Systems biology aims to understand the complex interactions within biological systems through computational and mathematical modeling. Isotope tracing data is a cornerstone of this field, providing the quantitative data needed to build and validate predictive models of metabolic networks.

The kinetic data obtained from DL-2-aminobutyric Acid-D5 tracer studies can be used to parameterize and refine computational models of cellular metabolism. These models can then be used to simulate the effects of genetic mutations, drug treatments, or environmental changes on metabolic fluxes. This in silico approach can help to identify key control points in metabolic pathways and predict potential targets for therapeutic intervention.

For example, by tracing the metabolism of this compound in cancer cells, researchers can build models to understand how these cells rewire their metabolism to support rapid growth. These models could then be used to identify enzymes that are critical for tumor survival, paving the way for the development of new anticancer drugs.

The integration of tracer data with other high-throughput data in a systems biology framework will be a powerful approach to unraveling the complexities of biological systems and will be a key future direction for the application of this compound.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of DL-2-aminobutyric Acid-D5 that researchers must consider during experimental design?

- Key properties : The compound is a white crystalline powder with a melting point of 291°C and no detectable odor. Its stability under ambient conditions (room temperature, sealed storage) is crucial for maintaining integrity during experiments .

- Methodological considerations : Use inert, airtight containers to prevent degradation. Pre-experiment characterization (e.g., HPLC, melting point analysis) is recommended to confirm purity and structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE requirements : Wear EN166-certified safety goggles with side shields, nitrile gloves (tested for compatibility), and lab coats. Respiratory protection (N100/P3 respirators) is advised if airborne particulates are generated .

- Emergency procedures : For skin/eye exposure, rinse immediately with water for ≥15 minutes. In case of inhalation, relocate to fresh air and administer oxygen if necessary .

- Waste disposal : Follow institutional guidelines for organic waste. Neutralize spills with absorbent materials (e.g., vermiculite) and avoid drainage contamination .

Q. How can researchers verify the enantiomeric purity of this compound in synthetic preparations?

- Analytical methods : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) to separate D- and L-enantiomers. Confirm via NMR (e.g., H and C) by comparing chemical shifts with reference standards .

- Quality control : Cross-validate results with polarimetry (specific optical rotation measurements) and mass spectrometry (isotopic purity ≥98% for D5 labeling) .

Advanced Research Questions

Q. What experimental strategies optimize the use of this compound as a stable isotope tracer in metabolic flux analysis?

- Isotope incorporation : Design pulse-chase experiments with C or N labeling to track metabolic pathways. Use LC-MS/MS to quantify deuterium retention in downstream metabolites (e.g., GABA derivatives) .

- Data normalization : Correct for natural isotope abundance using software tools like IsoCor or MetaClean. Validate tracer efficiency via internal standards (e.g., H-labeled glutamic acid) .

Q. How can researchers resolve contradictory data on this compound’s interaction with GABA receptors in different model systems?

- Experimental variables : Control for species-specific receptor subtypes (e.g., human GABAA vs. insect RDL receptors) and buffer conditions (pH 7.4 vs. 8.0). Use electrophysiology (patch-clamp) to measure ion channel activity alongside radioligand binding assays .

- Statistical reconciliation : Apply multivariate analysis (ANOVA with post-hoc Tukey tests) to account for variability in receptor expression levels or assay sensitivity .

Q. What advanced synthetic routes improve yield and isotopic fidelity in this compound production?

- Enzymatic synthesis : Optimize cofactor recycling by coupling L-threonine dehydrogenase (L-TD) with formate dehydrogenase (FDH) in a phosphate buffer (pH 8.0). Monitor NAD+ regeneration via UV-Vis spectroscopy at 340 nm .

- Isotopic labeling : Use deuterated precursors (e.g., CD3CD2CD(NH2)COOH) in reductive amination reactions. Verify deuteration patterns via H NMR and high-resolution mass spectrometry .

Q. How does this compound’s structural isomerism affect its pharmacokinetic profiling in vivo?

- Pharmacodynamic studies : Administer equimolar doses of D- and L-enantiomers in rodent models. Collect plasma/tissue samples at timed intervals and analyze via UPLC-QTOF-MS to compare bioavailability and clearance rates .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict enantiomer-specific binding affinities to serum albumin or metabolic enzymes (e.g., alanine transaminase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.